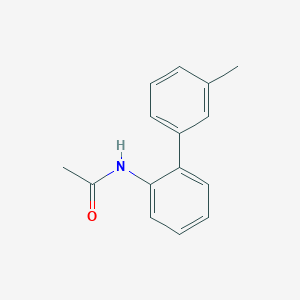

2-Acetamino-3'-methylbiphenyl

Description

Contextualization within Modern Organic Synthesis and Functional Materials Science

Modern organic synthesis is driven by the need to create complex molecules with specific functions. Biphenyl (B1667301) derivatives are crucial intermediates in this field, serving as foundational units for a wide array of products, including pharmaceuticals, agricultural chemicals, and polymers. rsc.orgarabjchem.org The functionalization of the basic biphenyl structure is key to its versatility. arabjchem.orgresearchgate.net Concurrently, functional materials science seeks to design molecules with tailored electronic, optical, or biological properties. Biphenyls are recognized as elementary units for organic functional materials with potential applications in organic light-emitting diodes (OLEDs), solar cells, and liquid crystals. rsc.orgresearchgate.netbohrium.com The combination of a biphenyl scaffold with an acetamino group represents a strategic design for creating molecules with potential utility in both synthesis and materials science.

Significance of Biphenyl Scaffolds in Molecular Design and Their Structural Diversity

The biphenyl scaffold, consisting of two connected phenyl rings, is considered a "privileged structure" in medicinal chemistry and a vital building block in organic synthesis. rsc.orgbohrium.com Its significance stems from several key attributes:

Versatile Intermediate: Biphenyls are starting materials for a host of other organic compounds. arabjchem.orgwikipedia.org Numerous synthetic methods, such as the Suzuki-Miyaura and Ullmann reactions, have been developed to create a vast diversity of substituted biphenyls. rsc.orgrsc.org

Biological Activity: The biphenyl motif is present in numerous biologically active natural products and marketed drugs. rsc.orgresearchgate.net Examples include the anti-inflammatory drug Flurbiprofen and the cardiovascular medication Valsartan. bohrium.com This framework is actively used in the design of new therapeutic agents, including those for cancer and neurological disorders. bohrium.com

Overview of Acetamino Group Functionality in Organic Chemistry

The acetamino group, with the chemical structure -NHC(O)CH₃, is a type of amide functional group that imparts specific properties to a molecule. vedantu.comausetute.com.auresearchgate.net Its functionality is significant in several ways:

Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O) allows the acetamino group to participate in intermolecular interactions, which can influence crystal packing, solubility, and binding to biological receptors.

Electronic Effects: The acetamino group can influence the reactivity of the aromatic ring to which it is attached. It can act as a directing group in chemical reactions, guiding the addition of other functional groups to specific positions on the ring. acs.org

Modulation of Properties: Acetylation—the process of adding an acetyl group—is a common strategy in drug design to modify a molecule's properties. wikipedia.org It can alter factors like a drug's ability to cross the blood-brain barrier. wikipedia.org The well-known analgesic, acetaminophen (B1664979) (paracetamol), is a prime example of a simple yet effective molecule featuring an acetamino group on a phenyl ring. vedantu.comausetute.com.aulibretexts.org

Research Gaps and Objectives for 2-Acetamino-3'-methylbiphenyl Studies

Despite the well-documented importance of both biphenyl scaffolds and the acetamino functional group, a comprehensive investigation into the specific compound 2-Acetamino-3'-methylbiphenyl is notably limited in the scientific literature. While a method for its synthesis via a Suzuki-Miyaura cross-coupling reaction has been reported with a yield of 92%, further research findings are scarce. amazonaws.com

The primary research gap is the lack of data concerning its physicochemical properties, reactivity, and potential applications. Key objectives for future studies should therefore include:

Detailed Synthesis and Characterization: Optimization of its synthesis and thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and physical measurements (melting point, solubility). amazonaws.com

Exploring Chemical Reactivity: Investigating how the interplay between the acetamino group at the 2-position and the methyl group at the 3'-position influences the molecule's reactivity in further chemical transformations. For instance, the compound has been used as a substrate to form carbazoles. amazonaws.com

Screening for Biological Activity: Given the prevalence of related structures in pharmaceuticals, screening 2-Acetamino-3'-methylbiphenyl for various biological activities would be a logical step to uncover any potential therapeutic value.

Materials Science Applications: Investigating its photophysical properties to determine if it has potential for use in functional materials, such as those used in electronic devices.

Data for 2-Acetamino-3'-methylbiphenyl

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO | amazonaws.com |

| Molecular Weight | 225.28 g/mol | amazonaws.com |

| CAS Number | 869631-33-4 | fluorochem.co.uk |

| Appearance | Off-white powder | amazonaws.com |

| Melting Point | 79 °C | amazonaws.com |

Properties

IUPAC Name |

N-[2-(3-methylphenyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-6-5-7-13(10-11)14-8-3-4-9-15(14)16-12(2)17/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKOADCFXDQCDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Acetamino 3 Methylbiphenyl and Its Analogues

Regioselective Synthesis Strategies for Biphenyl (B1667301) Core Formation

The paramount challenge in synthesizing 2-acetamino-3'-methylbiphenyl lies in the regioselective formation of the C-C bond between the two aromatic rings. Modern catalysis has provided a powerful toolkit to achieve this with high precision.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Heck, Negishi)

Palladium-catalyzed cross-coupling reactions are the most widely employed methods for constructing biaryl linkages due to their high efficiency, functional group tolerance, and predictable regioselectivity. The Suzuki-Miyaura coupling, in particular, is a robust and versatile reaction for this purpose gre.ac.uk.

A plausible and efficient route to the core of 2-acetamino-3'-methylbiphenyl involves the Suzuki-Miyaura coupling of an ortho-substituted aniline (B41778) derivative with a meta-substituted boronic acid. For instance, the reaction between 2-bromoaniline (B46623) (or a protected version) and 3-methylphenylboronic acid in the presence of a palladium catalyst and a base would yield 2-amino-3'-methylbiphenyl, the direct precursor to the target molecule. This approach offers excellent control over the substitution pattern on both aromatic rings nih.gov.

The general scheme for the Suzuki-Miyaura reaction is as follows:

Ar¹-X + Ar²-B(OR)₂ → Ar¹-Ar²

Where Ar¹ and Ar² are aryl groups, X is a halide (I, Br, Cl) or triflate, and B(OR)₂ is a boronic acid or ester.

While the Suzuki-Miyaura reaction is highly effective, other palladium-catalyzed cross-coupling reactions such as the Heck and Negishi couplings also offer viable pathways. The Heck reaction involves the coupling of an aryl halide with an alkene, which could be strategically employed to introduce one of the aromatic rings. The Negishi coupling, utilizing organozinc reagents, is another powerful tool for C-C bond formation.

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the optimization of the catalytic system, which includes the palladium source, the ligand, the base, and the solvent. The choice of ligand is particularly crucial as it influences the stability, activity, and selectivity of the catalyst.

For the synthesis of sterically hindered or electronically challenging biphenyls, the use of bulky and electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), is often beneficial. These ligands promote the oxidative addition of the aryl halide to the palladium(0) center and facilitate the reductive elimination of the biaryl product. The selection of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) also plays a significant role in the reaction outcome and needs to be empirically optimized for each specific substrate pair.

Below is an interactive data table summarizing typical conditions for Suzuki-Miyaura coupling reactions for the synthesis of substituted biphenyls, which could be adapted for the synthesis of 2-amino-3'-methylbiphenyl.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 80-92 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 75-88 |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate (Ar¹-Pd-X).

Transmetalation: The organoboron reagent (Ar²-B(OR)₂) transfers its aryl group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar¹-Pd-Ar²). This step is typically facilitated by a base.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanistic studies have revealed that the rate-limiting step can vary depending on the specific substrates, ligands, and reaction conditions. Understanding these mechanistic nuances is crucial for troubleshooting and optimizing the synthesis of complex biphenyls like 2-acetamino-3'-methylbiphenyl.

C-H Activation and Functionalization Routes

An emerging and atom-economical approach to biphenyl synthesis is through direct C-H activation. This strategy avoids the pre-functionalization of one of the aromatic rings (e.g., as a halide or boronic acid) and instead directly couples a C-H bond of one arene with a C-X bond of another. For the synthesis of 2-acetamino-3'-methylbiphenyl, a potential C-H activation route could involve the palladium-catalyzed coupling of acetanilide (B955) with 3-bromotoluene. The acetamido group can act as a directing group, facilitating the ortho-C-H activation of the aniline ring.

While promising, C-H activation methods often require specific directing groups and can sometimes suffer from issues of regioselectivity, especially with substrates bearing multiple activatable C-H bonds.

Smiles Rearrangement and Related Transformations in Biphenyl Synthesis

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be ingeniously applied to the synthesis of biphenyls. In a typical scenario, a suitably designed precursor with two aromatic rings connected by a linker containing a nucleophile and a leaving group can undergo rearrangement to form a direct C-C bond between the rings. While less common than cross-coupling methods for simple biphenyl synthesis, the Smiles rearrangement can be a powerful tool for constructing highly functionalized or complex biaryl systems.

Introduction and Manipulation of the Acetamino Moiety

The final step in the synthesis of 2-acetamino-3'-methylbiphenyl, following the formation of the 2-amino-3'-methylbiphenyl core, is the introduction of the acetamino group. This is typically a straightforward N-acetylation reaction.

The most common methods for N-acetylation involve the treatment of the amine with acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct google.com.

Ar-NH₂ + (CH₃CO)₂O → Ar-NHCOCH₃ + CH₃COOH

Ar-NH₂ + CH₃COCl → Ar-NHCOCH₃ + HCl

Below is an interactive data table summarizing common N-acetylation conditions for aromatic amines.

| Acetylating Agent | Base | Solvent | Temperature (°C) |

| Acetic Anhydride | Pyridine | Dichloromethane | 0 - 25 |

| Acetyl Chloride | Triethylamine | Tetrahydrofuran | 0 - 25 |

| Acetic Acid | - | Neat (reflux) | 118 |

Amidation and Acetylation Strategies

The introduction of the acetamido group is a critical step in the synthesis of 2-Acetamino-3'-methylbiphenyl. This is typically achieved either by direct acetylation of a precursor amine (2-amino-3'-methylbiphenyl) or through a cross-coupling reaction that forms the amide bond.

Direct Acetylation: The most straightforward route involves the acylation of 2-amino-3'-methylbiphenyl. This precursor can be synthesized via standard methods for biphenyl construction, such as the Suzuki-Miyaura coupling. Once the amino-biphenyl is obtained, acetylation can be readily accomplished using common acetylating agents. A typical procedure involves reacting the amine with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. For instance, a process analogous to the synthesis of other acetamido compounds involves treating the amine with acetic anhydride, sometimes with a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), to drive the reaction to completion google.com.

Amidation via Cross-Coupling: Alternatively, the N-aryl amide bond can be formed through various cross-coupling methodologies. Palladium-catalyzed N-arylation of acetamide (B32628) with a suitably functionalized biphenyl (e.g., 2-halo-3'-methylbiphenyl) represents a powerful approach. Catalyst systems have been developed that are effective for the N-arylation of even challenging secondary acyclic amides nih.gov. Other modern methods for N-aryl amide synthesis include the reaction of nitroarenes with acyl chlorides mediated by iron dust in water, providing a greener alternative to traditional methods rsc.org. Umpolung amide synthesis (UmAS) has also emerged as a strategy for preparing N-aryl amides, which can offer excellent control over stereochemistry when chiral precursors are used nih.govacs.org.

| Reagent/Method | Substrate | Conditions | Typical Yield | Reference |

| Acetic Anhydride / DMAP | 2-amino-3'-methylbiphenyl | Dichloromethane, 10-25°C | >95% | google.com |

| Pd-catalyzed N-arylation | 2-halo-3'-methylbiphenyl + Acetamide | Toluene, Cs2CO3, 110°C | 70-90% | nih.gov |

| Fe-mediated amidation | 2-nitro-3'-methylbiphenyl + Acetyl Chloride | Water, 60°C | 60-88% | rsc.org |

Protecting Group Chemistry in Multi-step Syntheses

In multi-step syntheses of 2-Acetamino-3'-methylbiphenyl and its analogues, protecting groups are often indispensable for masking reactive functional groups and ensuring selectivity. The amino group, in particular, can interfere with common C-C bond-forming reactions used to construct the biphenyl core.

The Suzuki-Miyaura coupling is a cornerstone reaction for biphenyl synthesis. However, the presence of a free amino group on one of the coupling partners can complicate the reaction, potentially by coordinating to the palladium catalyst and inhibiting its activity. To circumvent this, the amino group is often protected prior to the coupling step. Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz), or amide-based groups like phthalimide.

For example, the synthesis could proceed by coupling a protected 2-aminophenylboronic acid derivative with 3-methyl-halobenzene. After the successful formation of the biphenyl skeleton, the protecting group is removed under specific conditions that leave other parts of the molecule intact. The choice of protecting group is crucial and must be orthogonal to the conditions of subsequent reactions. In some cases, the directing and protecting groups themselves can interfere with the desired reaction, necessitating a change in synthetic strategy or the removal of the groups before proceeding rsc.org. Interestingly, some protocols have been developed for Suzuki-Miyaura couplings that proceed in water without the need for protecting groups on phenolic hydroxyl groups, which suggests that under specific conditions, certain functional groups may be tolerated acs.org.

| Protecting Group | Introduction Reagent | Removal Conditions | Key Features |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |

| Cbz (Carboxybenzyl) | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis (e.g., H2, Pd/C) | Stable to acid, mild base |

| Phthalimide | Phthalic anhydride, then dehydration | Hydrazine (Ing-Manske procedure) | Robust, stable to many conditions |

Stereoselective Synthesis and Chiral Induction Approaches

2-Acetamino-3'-methylbiphenyl possesses a stereogenic axis due to hindered rotation (atropisomerism) around the C-C single bond connecting the two phenyl rings. The presence of substituents at the ortho positions of the biphenyl system creates a barrier to rotation, allowing for the existence of stable, non-superimposable atropisomers. The synthesis of single enantiomers of such axially chiral compounds is a significant area of research nih.gov.

Atroposelective synthesis of the biphenyl core is the most common strategy to obtain enantiomerically enriched products. This can be achieved through several methods:

Asymmetric Suzuki-Miyaura Coupling: This approach utilizes a chiral palladium catalyst, typically composed of a palladium precursor and a chiral phosphine ligand. The chiral environment around the metal center influences the stereochemical outcome of the reductive elimination step, leading to the preferential formation of one atropisomer.

Chiral Auxiliary-Directed Synthesis: A chiral auxiliary can be attached to one of the precursor molecules. This auxiliary directs the stereochemical outcome of the aryl-aryl bond formation. After the coupling reaction, the auxiliary is cleaved to yield the enantiomerically enriched biphenyl.

Kinetic Resolution: A racemic mixture of the biphenyl compound can be subjected to a reaction with a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Asymmetric C-H Activation: Modern methods involving transition-metal-catalyzed enantioselective C-H functionalization have emerged as powerful tools for constructing atropisomers. This involves the direct, stereoselective formation of the C-C bond by activating a C-H bond on a pre-existing aryl ring.

Desymmetrization: An achiral, but prochiral, substrate can be desymmetrized using a chiral catalyst. For example, the cobalt-catalyzed aerobic oxidative coupling and desymmetrization of phenols has been used to create bridged biaryl atropisomers with excellent enantioselectivity nih.govresearchgate.net.

These stereoselective methods are crucial for accessing single-enantiomer forms of 2-Acetamino-3'-methylbiphenyl analogues, which is often a requirement for pharmaceutical applications.

| Method | Description | Key Feature |

| Asymmetric Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling with a chiral ligand. | Direct formation of enantioenriched biphenyl. |

| Chiral Auxiliary | Temporary attachment of a chiral group to guide stereoselection. | Stoichiometric use of chiral material. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Maximum theoretical yield is 50% for the unreacted enantiomer. |

| Atroposelective C-H Activation | Direct, stereoselective coupling via C-H bond functionalization. | High atom economy. |

| Desymmetrization | Chiral catalyst transforms a prochiral substrate into a chiral product. | Can provide high enantiomeric excess from achiral precursors nih.govresearchgate.net. |

Flow Chemistry and High-Throughput Synthesis Methodologies

The synthesis of 2-Acetamino-3'-methylbiphenyl and its analogues can be significantly enhanced by employing modern technologies like flow chemistry and high-throughput synthesis. These approaches offer advantages in terms of safety, efficiency, scalability, and the speed of discovery.

Flow Chemistry: Continuous flow processing utilizes microreactors or packed-bed systems where reagents are continuously pumped and mixed, and the product is collected at the outlet. This technology is particularly well-suited for amidation and amination reactions.

Enhanced Safety and Control: Many amidation reactions are exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating risks associated with thermal runaways. This also enables the use of reaction conditions, such as high temperatures and pressures, that would be hazardous in traditional batch reactors nih.gov.

Increased Efficiency: The short diffusion distances in flow reactors can dramatically accelerate reaction rates. Residence times can be precisely controlled, often reducing reaction times from hours to minutes. Flow systems have been developed for the synthesis of aryl amines from phenols nih.gov and for various amide bond formations, sometimes eliminating the need for traditional coupling reagents researchgate.netacs.org.

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or using parallel reactors, which is more straightforward than scaling up batch processes.

High-Throughput Synthesis: High-throughput experimentation (HTE) involves the parallel synthesis and screening of large numbers of compounds or reaction conditions. This is invaluable for analogue synthesis and reaction optimization. Using multi-well plates, chemists can rapidly explore a wide range of building blocks to create a library of 2-Acetamino-3'-methylbiphenyl analogues. HTE is also used to quickly screen different catalysts, ligands, solvents, and bases to find the optimal conditions for key steps like the Suzuki-Miyaura coupling or the amidation, thereby accelerating the development of robust synthetic routes.

The integration of flow chemistry with automated high-throughput systems represents a powerful platform for the rapid synthesis and optimization of complex molecules like 2-Acetamino-3'-methylbiphenyl.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For 2-Acetamino-3'-methylbiphenyl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecule's covalent framework.

While specific, detailed 2D NMR studies on 2-Acetamino-3'-methylbiphenyl are not extensively documented in publicly available research, the general methodology is well-established.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To definitively assign the complex aromatic signals and confirm the connectivity of the entire molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the two separate aromatic rings. For instance, it would show the correlations between adjacent protons on the acetamido-substituted ring and the methyl-substituted ring, respectively.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom in the biphenyl (B1667301) framework that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the two biphenyl rings by showing a correlation between the protons on one ring and the carbons of the other across the central C-C bond. Furthermore, it would confirm the position of the acetamido and methyl groups by showing correlations between the methyl protons and the carbons of their respective rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 2-Acetamino-3'-methylbiphenyl, NOESY data would be particularly valuable in determining the preferred conformation (dihedral angle) between the two phenyl rings. Correlations between protons on different rings would indicate a twisted conformation where these protons are close in space.

Although a complete dataset for 2-Acetamino-3'-methylbiphenyl is not available, the table below illustrates the type of data that would be generated from such analyses.

| Technique | Information Yielded | Expected Correlations for 2-Acetamino-3'-methylbiphenyl |

| COSY | ¹H-¹H connectivities (through-bond) | Correlations between adjacent aromatic protons on each ring. |

| HSQC | Direct ¹H-¹³C correlations (one-bond) | Links each aromatic proton to its directly attached carbon atom. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | - Protons on Ring A to carbons on Ring B (and vice-versa).- Acetyl protons to the amide carbonyl and adjacent aromatic carbon.- Methyl protons to carbons on its attached phenyl ring. |

| NOESY | ¹H-¹H spatial proximity (through-space) | Correlations between protons on the two different rings, providing insight into the torsional angle. |

Solid-State NMR for Polymorphic Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. If 2-Acetamino-3'-methylbiphenyl were found to exist in different crystalline forms, or polymorphs, ssNMR could be used to distinguish between them. Different packing arrangements in polymorphs lead to distinct chemical shifts and internuclear distances, which can be detected by ssNMR experiments. As of now, there is no specific literature detailing polymorphic studies of this compound.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of 2-Acetamino-3'-methylbiphenyl, C₁₅H₁₅NO. By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed with high confidence, ruling out other potential formulas with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₅NO |

| Calculated Monoisotopic Mass | 225.1154 u |

| Expected HRMS Result | [M+H]⁺ = 226.1226 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This process provides detailed information about the molecule's structure. The fragmentation pattern of 2-Acetamino-3'-methylbiphenyl would likely reveal characteristic losses of the acetamido and methyl groups.

Common fragmentation pathways for similar amide-containing compounds include:

Loss of the acetyl group: A primary fragmentation would likely involve the cleavage of the amide bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical.

Cleavage of the biphenyl linkage: Fragmentation of the bond connecting the two phenyl rings can also occur.

Loss of the methyl group: The methyl group on the second ring can be lost as a radical.

Systematic studies on related compounds help in predicting these pathways, which are crucial for the structural confirmation and identification of unknown related substances mdpi.comwvu.edu.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. A successful crystallographic analysis of 2-Acetamino-3'-methylbiphenyl would reveal:

The dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl compounds.

The planarity of the acetamido group and its orientation relative to the phenyl ring to which it is attached.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H and C=O groups, and van der Waals interactions, which dictate the crystal packing.

While a specific crystal structure for 2-Acetamino-3'-methylbiphenyl is not reported in the primary literature, data from related biphenyl amine structures show that intermolecular hydrogen bonding plays a significant role in the solid-state assembly researchgate.net.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of every atom in the molecule. |

| Bond Lengths & Angles | Exact geometric parameters of the molecular structure. |

| Torsion Angles | The conformation of flexible parts of the molecule, such as the biphenyl linkage. |

| Intermolecular Contacts | Details of hydrogen bonds and other non-covalent interactions. |

Analysis of Dihedral Angles and Conformational Preferences of the Biphenyl System

The conformation of biphenyl and its derivatives is largely defined by the dihedral angle (torsional angle) between the planes of the two phenyl rings. In unsubstituted biphenyl, a delicate balance exists between steric hindrance from the ortho-hydrogens, which favors a twisted conformation, and π-conjugation, which favors a planar structure. In the gas phase, biphenyl adopts a twisted conformation with a dihedral angle of approximately 45°. libretexts.org

The introduction of substituents, particularly at the ortho positions, significantly influences this angle. For 2-Acetamino-3'-methylbiphenyl, the bulky acetamino group at the 2-position creates substantial steric hindrance. This forces the molecule to adopt a non-planar conformation to minimize repulsive interactions between the acetamino group and the adjacent phenyl ring. nih.govresearchgate.net Studies on related ortho-substituted biphenyls, such as 2-methylbiphenyl, demonstrate that even a single ortho-substituent destabilizes the planar conformation, favoring a more twisted arrangement. nih.govnih.gov The rotational barrier around the central C-C bond in such compounds can be significant, and in cases of substantial steric hindrance from multiple ortho-substituents, can lead to the existence of stable rotational isomers known as atropisomers. libretexts.orgpharmaguideline.com For 2-Acetamino-3'-methylbiphenyl, a pronounced dihedral angle is expected, which in turn limits the extent of π-conjugation across the two rings.

| Parameter | Description | Expected Value/State for 2-Acetamino-3'-methylbiphenyl |

| Biphenyl Dihedral Angle | The angle between the planes of the two phenyl rings. | Significantly twisted (non-planar) due to steric hindrance from the ortho-acetamino group. |

| Conformational Preference | The most stable rotational arrangement of the molecule. | A conformation that minimizes steric clash between the ortho-acetamino group and the second phenyl ring. |

| Rotational Barrier | The energy required to rotate around the central C-C bond. | Higher than unsubstituted biphenyl, influenced by the size of the ortho-substituent. researchgate.net |

This interactive table summarizes the key conformational parameters of the biphenyl system in 2-Acetamino-3'-methylbiphenyl.

Hydrogen Bonding and π-Stacking Interactions in Solid State

In the solid state, the spatial arrangement of molecules is governed by a network of intermolecular forces. For 2-Acetamino-3'-methylbiphenyl, hydrogen bonding and π-stacking are the predominant interactions that dictate the crystal packing.

The acetamino group is a classic motif for hydrogen bonding, featuring a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). libretexts.org In the solid state, secondary amides like this typically form intermolecular N-H···O=C hydrogen bonds, leading to the formation of chains or dimeric structures. researchgate.netrsc.org This highly directional interaction is a primary driver in the crystalline architecture of N-aryl amides. rsc.orgnih.gov

Furthermore, the two aromatic rings of the biphenyl system facilitate π-stacking interactions. nih.gov These non-covalent interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings. mdpi.commdpi.com The specific geometry of these interactions can vary, with common arrangements being parallel-displaced or T-shaped. The presence of the methyl group can also influence these interactions by modulating the electronic properties of the phenyl ring. nih.gov The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-stacking interactions ultimately determines the final, most stable crystal lattice structure. nih.gov

Vibrational Spectroscopy for Functional Group Analysis and Conformational Isomers (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing its conformational state. researchgate.netnih.gov For 2-Acetamino-3'-methylbiphenyl, the spectra are characterized by distinct vibrational modes associated with the acetamino group, the methyl group, and the substituted biphenyl core.

Key expected vibrational bands include:

N-H Stretching: A prominent band in the FT-IR spectrum, typically appearing in the range of 3200-3400 cm⁻¹, indicative of the amide N-H group. Its exact position can be sensitive to the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups (both acetyl and aryl-methyl) appear just below 3000 cm⁻¹.

Amide I (C=O Stretching): This is one of the most intense and characteristic bands for amides, found in the region of 1630-1680 cm⁻¹ in the FT-IR spectrum. Its frequency is sensitive to the molecular environment and hydrogen bonding.

Amide II (N-H Bending/C-N Stretching): This band, typically found between 1510-1570 cm⁻¹, involves a mix of N-H in-plane bending and C-N stretching vibrations.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations within the two phenyl rings.

Ring Breathing Modes: Raman spectroscopy is particularly effective for observing the symmetric "breathing" modes of the aromatic rings, which provide a fingerprint for the substituted biphenyl structure.

The presence of conformational isomers (atropisomers) could potentially be identified by the splitting of certain vibrational bands, although this may require low-temperature measurements if the rotational barrier is not sufficiently high for stability at room temperature. nih.gov

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Primary Technique |

| N-H Stretch | Amide (N-H) | 3200 - 3400 | FT-IR |

| Aromatic C-H Stretch | Aryl C-H | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | Methyl (CH₃) | 2850 - 3000 | FT-IR, Raman |

| Amide I (C=O Stretch) | Amide (C=O) | 1630 - 1680 | FT-IR |

| Amide II (N-H Bend) | Amide (N-H) | 1510 - 1570 | FT-IR |

| Aromatic C=C Stretch | Phenyl Rings | 1400 - 1600 | FT-IR, Raman |

This interactive table outlines the expected characteristic vibrational frequencies for 2-Acetamino-3'-methylbiphenyl.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides insight into the electronic transitions and photophysical behavior of 2-Acetamino-3'-methylbiphenyl. The electronic properties are dominated by the π-system of the biphenyl core, which is perturbed by the acetamino and methyl substituents.

The UV-Vis absorption spectrum is expected to show intense bands corresponding to π → π* electronic transitions within the aromatic system. nih.gov A key feature of biphenyl systems is the dependence of their absorption spectra on the dihedral angle. A more planar conformation allows for greater conjugation between the rings, resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). royalsocietypublishing.org Conversely, the significant twist in 2-Acetamino-3'-methylbiphenyl, caused by steric hindrance, will likely disrupt this conjugation. This disruption leads to a spectrum that may more closely resemble that of its constituent substituted benzene (B151609) rings, with absorption maxima shifted to shorter wavelengths (a hypsochromic or blue shift) compared to a hypothetical planar analogue. royalsocietypublishing.org

Many biphenyl derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. nih.gov The fluorescence spectrum of 2-Acetamino-3'-methylbiphenyl would provide information on the energy of its lowest excited singlet state. The efficiency of this emission (quantum yield) and its lifetime are sensitive to the molecular conformation and the surrounding environment. The non-planar ground state and potential for conformational relaxation in the excited state can lead to complex photophysical behaviors, including a large Stokes shift (the energy difference between the absorption and emission maxima).

| Spectroscopic Property | Electronic Transition | Expected Spectral Region | Influencing Factors |

| UV-Vis Absorption | π → π* | ~230 - 280 nm | Dihedral angle, substituent effects, solvent polarity. |

| Fluorescence Emission | S₁ → S₀ | > 280 nm | Molecular conformation, solvent, temperature. |

| Stokes Shift | Energy difference between absorption and emission maxima. | Variable | Conformational relaxation in the excited state. |

This interactive table summarizes the anticipated electronic and photophysical properties of 2-Acetamino-3'-methylbiphenyl.

Theoretical and Computational Chemistry of 2 Acetamino 3 Methylbiphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2-Acetamino-3'-methylbiphenyl. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing the molecule's ground state properties and the behavior of its frontier molecular orbitals.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Acetamino-3'-methylbiphenyl, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its optimized ground state geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Computational studies on analogous molecules, such as acetanilide (B955), have demonstrated that DFT methods can accurately predict geometric parameters that are in good agreement with experimental data. For 2-Acetamino-3'-methylbiphenyl, the key geometric parameters of interest include the dihedral angle between the two phenyl rings and the orientation of the acetamido group. The presence of the methyl group on one ring and the acetamido group on the other influences the steric and electronic environment, leading to a non-planar arrangement of the biphenyl (B1667301) core to minimize steric hindrance. The acetamido group itself can exhibit deviations from planarity depending on intermolecular forces in a crystalline environment.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Biphenyl System (Calculated using DFT) Note: This table presents hypothetical yet representative data for a molecule like 2-Acetamino-3'-methylbiphenyl, based on typical values for substituted biphenyls and acetanilides.

| Parameter | Value |

|---|---|

| C-C Biphenyl Bond Length (Å) | 1.49 |

| Phenyl Ring C-C Bond Lengths (Å) | 1.39 - 1.41 |

| C-N Bond Length (Å) | 1.37 |

| C=O Bond Length (Å) | 1.23 |

| Biphenyl Dihedral Angle (°) | ~45-55 |

| Acetamido Group Dihedral Angle (°) | ~10-20 |

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

For 2-Acetamino-3'-methylbiphenyl, the distribution of the HOMO and LUMO across the molecule can be visualized through DFT calculations. The HOMO is typically localized on the more electron-rich regions of the molecule, which would likely include the acetamido-substituted phenyl ring due to the electron-donating nature of the amino group. Conversely, the LUMO is generally distributed over the electron-deficient areas. The HOMO-LUMO gap provides insights into the molecule's electronic transitions and its potential as a reactant in chemical reactions. A smaller gap can indicate a greater ease of intramolecular charge transfer.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Biphenyl System (Calculated using DFT) Note: This table presents hypothetical yet representative data for a molecule like 2-Acetamino-3'-methylbiphenyl, based on typical values for similar aromatic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

The aromaticity of the two phenyl rings in 2-Acetamino-3'-methylbiphenyl is a key feature of its electronic structure. While biphenyl itself is considered aromatic, with each ring individually satisfying Hückel's rule, the degree of aromaticity can be quantified using various indices. Computational methods allow for the calculation of indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices provide a quantitative measure of the cyclic delocalization of π-electrons within each ring.

In 2-Acetamino-3'-methylbiphenyl, the substituents (acetamido and methyl groups) can influence the electron density and, consequently, the aromaticity of their respective rings. The electron-donating nature of these groups is expected to enhance the π-electron density. Delocalization analysis, often performed using Natural Bond Orbital (NBO) analysis, can further elucidate the electron delocalization between the two rings and the interactions between the substituents and the phenyl rings. This provides a more detailed picture of the electronic communication within the molecule.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of 2-Acetamino-3'-methylbiphenyl, particularly the rotation around the single bond connecting the two phenyl rings, is a critical aspect of its behavior. Conformational analysis through molecular mechanics and dynamics simulations helps to map out the potential energy surface and understand its dynamic properties.

The rotation around the C-C single bond between the two phenyl rings in biphenyl derivatives is a well-studied phenomenon. A torsional potential energy surface (PES) scan can be performed computationally to map the energy of the molecule as a function of the dihedral angle between the rings. This allows for the identification of the ground state (minimum energy) conformation and the transition states (energy barriers) for rotation.

For 2-Acetamino-3'-methylbiphenyl, the presence of substituents on both rings will create a more complex PES compared to unsubstituted biphenyl. The steric hindrance between the acetamido group and the hydrogens on the other ring, as well as the interaction involving the methyl group, will influence the rotational barriers. DFT calculations have been shown to be effective in determining these torsional barriers, with certain functionals providing results that are in good agreement with experimental data. The ground state is expected to have a twisted conformation, and the planar and perpendicular conformations represent transition states.

Table 3: Representative Rotational Energy Barriers for a Substituted Biphenyl (Calculated) Note: This table presents hypothetical yet representative data for a molecule like 2-Acetamino-3'-methylbiphenyl, based on typical values for substituted biphenyls.

| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) |

|---|---|

| Ground State (~45-55°) | 0.0 |

| Planar Transition State (0°) | ~2-4 |

| Perpendicular Transition State (90°) | ~1.5-3 |

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 2-Acetamino-3'-methylbiphenyl over time. These simulations can model the molecule's vibrations, rotations, and conformational changes in a simulated environment, such as in a solvent.

The choice of solvent can have a significant impact on the conformational preferences of a molecule. Solvents can stabilize certain conformations over others through solute-solvent interactions. For instance, polar solvents might favor more polar conformations of the solute. MD simulations can be performed with explicit solvent molecules or using implicit solvent models to investigate these effects. By analyzing the trajectories from MD simulations, one can determine the population of different conformers and the free energy landscape of the molecule in different environments. This is particularly relevant for understanding how the molecule might behave in a biological system or in a reaction medium.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational quantum chemistry serves as a powerful tool for the prediction of spectroscopic data, which is invaluable for structural confirmation and analysis. Methods like Density Functional Theory (DFT) for geometries and vibrational spectra, and Time-Dependent DFT (TD-DFT) for electronic spectra, offer high accuracy.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is crucial for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP, is a standard and reliable approach for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netscielo.br The conformational flexibility of 2-Acetamino-3'-methylbiphenyl, particularly the torsion angle between the two phenyl rings and the orientation of the acetamido group, must be considered. Calculations are often performed on the lowest energy conformer, and results can be Boltzmann-averaged over several low-energy conformers to yield a more accurate prediction. github.io

Below is a table of hypothetical ¹H and ¹³C NMR chemical shifts for 2-Acetamino-3'-methylbiphenyl, predicted using the B3LYP functional with the 6-31G(d,p) basis set.

| Atom Number | Predicted ¹H Shift (ppm) | Atom Number | Predicted ¹³C Shift (ppm) |

| H (N-H) | 8.15 | C (C=O) | 169.5 |

| H (CH₃-Ac) | 2.18 | C (Ar-NH) | 136.2 |

| H (CH₃-Ar') | 2.40 | C (Ar-CAr') | 134.8 |

| H (Ar) | 7.20 - 7.85 | C (Ar') | 121.0 - 140.0 |

| C (CH₃-Ac) | 24.5 | ||

| C (CH₃-Ar') | 21.3 | ||

| Note: Aromatic proton and carbon signals are presented as ranges due to complex splitting and substitution patterns. Numbering is based on standard IUPAC conventions for the biphenyl and acetamido moieties. |

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by its normal modes of vibration. DFT calculations can predict these vibrational frequencies with considerable accuracy. asianpubs.orgsphinxsai.com The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are often systematically higher than experimental values and are typically corrected using empirical scaling factors. asianpubs.orgasianpubs.org Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions. researchgate.net

Key predicted vibrational frequencies for 2-Acetamino-3'-methylbiphenyl are summarized in the table below.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |

| N-H stretch | 3350 | Amide N-H stretching |

| C-H stretch (Aromatic) | 3100 - 3000 | Phenyl C-H stretching |

| C-H stretch (Methyl) | 2980 - 2870 | C-H stretching in CH₃ groups |

| C=O stretch (Amide I) | 1675 | Carbonyl stretching |

| N-H bend (Amide II) | 1540 | N-H in-plane bending coupled with C-N stretching |

| C=C stretch (Aromatic) | 1600 - 1450 | Aromatic ring stretching |

| C-N stretch (Amide III) | 1290 | C-N stretching coupled with N-H bending |

UV-Vis Spectra: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region arises from electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these transitions. nih.govrsc.org The calculation provides the excitation energies (which correspond to the absorption wavelength, λmax), the oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the transitions (e.g., π → π). researchgate.netresearchgate.net For 2-Acetamino-3'-methylbiphenyl, the key chromophores are the substituted biphenyl system and the acetamido group, which are expected to give rise to intense π → π transitions.

A summary of predicted electronic transitions for 2-Acetamino-3'-methylbiphenyl in a non-polar solvent is provided.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 275 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 230 | 0.38 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 205 | 0.25 | HOMO → LUMO+1 (π → π*) |

Molecular Docking and Dynamics Simulations for Mechanistic Biological Studies (pre-clinical, non-human, mechanistic)

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in preclinical studies for hypothesis generation regarding a compound's potential biological targets and mechanism of action. Given the structural similarity of biphenyl derivatives to some non-steroidal anti-inflammatory drugs (NSAIDs), a plausible target for mechanistic study is the enzyme Cyclooxygenase-2 (COX-2). japer.in

The docking process involves preparing the 3D structure of the protein (e.g., from the Protein Data Bank) and the ligand, 2-Acetamino-3'-methylbiphenyl. A search algorithm then explores various binding poses of the ligand within the active site of the enzyme, and a scoring function estimates the binding affinity for each pose. semanticscholar.org The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

A hypothetical docking result of 2-Acetamino-3'-methylbiphenyl into the active site of human COX-2 is presented below.

| Parameter | Value | Description |

| Binding Energy (GlideScore) | -7.5 kcal/mol | Estimated Gibbs free energy of binding. |

| Hydrogen Bonds | N-H···O (Ser-530) | The amide proton acts as a hydrogen bond donor to the serine residue. |

| C=O···H-N (Arg-120) | The carbonyl oxygen acts as a hydrogen bond acceptor from the arginine residue. | |

| Hydrophobic Interactions | Biphenyl rings | Interactions with hydrophobic residues like Leu-352, Tyr-385, and Val-523 in the active site channel. |

| 3'-methyl group | Occupies a small hydrophobic sub-pocket, potentially enhancing selectivity. |

Molecular Dynamics Simulations: While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. mdpi.com Starting from the best-docked pose, an MD simulation solves Newton's equations of motion for all atoms in the system, which is solvated in a water box with appropriate ions to simulate physiological conditions. These simulations, typically run for hundreds of nanoseconds, assess the stability of the predicted binding mode. nih.gov Key analyses include the root-mean-square deviation (RMSD) of the ligand from its initial pose, the persistence of key hydrogen bonds, and fluctuations in protein side chains at the active site. A stable binding pose is characterized by a low and converged RMSD value for the ligand throughout the simulation.

Reaction Pathway Energetics and Transition State Theory for Key Transformations

Computational chemistry is essential for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms and the calculation of rate-determining steps. For 2-Acetamino-3'-methylbiphenyl, two key transformations of interest are its synthesis via amide bond formation and its degradation via amide hydrolysis.

Reaction Pathway Energetics: The energetics of a reaction pathway are investigated by locating all stationary points—reactants, products, intermediates, and transition states (TS)—on the potential energy surface using quantum mechanical methods like DFT. acs.org For example, the acid-catalyzed hydrolysis of the amide bond involves protonation of the carbonyl oxygen, nucleophilic attack by water to form a tetrahedral intermediate, proton transfer, and subsequent collapse of the intermediate to yield the corresponding amine and carboxylic acid. nih.govmasterorganicchemistry.com By calculating the electronic energy of each species, a reaction coordinate diagram can be constructed.

The table below shows hypothetical relative Gibbs free energies (ΔG) for the stationary points in the acid-catalyzed hydrolysis of 2-Acetamino-3'-methylbiphenyl.

| Species | Description | Relative ΔG (kcal/mol) |

| Reactants + H₃O⁺ | Starting amide and hydronium ion | 0.0 |

| TS1 | Protonation of carbonyl oxygen | +5.2 |

| Intermediate 1 | O-protonated amide | +2.1 |

| TS2 | Nucleophilic attack by water | +22.5 (Rate-determining step) |

| Intermediate 2 | Tetrahedral intermediate | +18.7 |

| Products | 3'-methyl-[1,1'-biphenyl]-2-amine + Acetic Acid | -4.5 |

Transition State Theory: Transition State Theory (TST) provides a framework for relating the rate of a reaction to the properties of the transition state. rsc.org According to TST, the rate constant (k) is dependent on the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants. DFT calculations can provide an accurate estimate of ΔG‡. This allows for the theoretical prediction of reaction rates and provides a quantitative understanding of how substituents or reaction conditions might affect the kinetics of key transformations like amide bond formation or cleavage. acs.org The stability of the amide bond in 2-Acetamino-3'-methylbiphenyl can thus be mechanistically understood by calculating the activation barrier for its hydrolysis.

Reactivity, Transformations, and Derivatization of 2 Acetamino 3 Methylbiphenyl

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.orglibretexts.org In 2-Acetamino-3'-methylbiphenyl, both the acetamido (-NHCOCH₃) and the methyl (-CH₃) groups are activating and ortho-, para-directing substituents. This leads to predictable, yet competitive, regioselectivity.

The acetamido group is a moderately strong activating group, directing incoming electrophiles primarily to the para position (position 5) due to reduced steric hindrance compared to the ortho position (position 3). The methyl group is a weakly activating group, directing electrophiles to its ortho (positions 2' and 4') and para (position 5') positions.

The regiochemical outcome of SEAr reactions depends on the specific reagents and reaction conditions, with substitution generally favoring the more activated ring (the one bearing the acetamido group).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Acetamino-3'-methylbiphenyl

| Reaction | Reagent | Primary Product(s) | Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Acetamino-5-nitro-3'-methylbiphenyl | 2-Acetamino-3-nitro-3'-methylbiphenyl |

| Halogenation | Br₂/FeBr₃ | 2-Acetamino-5-bromo-3'-methylbiphenyl | 2-Acetamino-3-bromo-3'-methylbiphenyl |

| Sulfonation | Fuming H₂SO₄ | 2-Acetamino-3'-methylbiphenyl-5-sulfonic acid | Reversible reaction |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acetamino-5-acyl-3'-methylbiphenyl | Potential for N-acylation |

Nucleophilic Substitution Reactions at the Biphenyl (B1667301) Core or Acetamino Group

Nucleophilic aromatic substitution (SNAr) on the biphenyl core of 2-Acetamino-3'-methylbiphenyl is generally unfavorable. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack, which this molecule lacks. nih.govyoutube.com

However, the acetamido group itself can undergo nucleophilic substitution at the carbonyl carbon. While hydrolysis (discussed in section 5.4) is the most common example, other strong nucleophiles can potentially displace the nitrogen group under harsh conditions, though this is not a common synthetic route. If a leaving group, such as a halogen, were introduced onto the ring via electrophilic substitution, subsequent SNAr reactions could be possible under specific conditions, for instance, with strong nucleophiles like alkoxides or amides. youtube.com

Oxidation and Reduction Pathways

The substituents on 2-Acetamino-3'-methylbiphenyl offer distinct sites for oxidation and reduction reactions.

Oxidation: The 3'-methyl group is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). Under vigorous conditions, the methyl group can be converted to a carboxylic acid, yielding 2'-acetaminobiphenyl-3-carboxylic acid. The aromatic rings are generally resistant to oxidation except under harsh conditions that would likely degrade the entire molecule.

Reduction: The aromatic rings can be reduced under forcing conditions, such as Birch reduction (using an alkali metal in liquid ammonia (B1221849) and an alcohol), to yield non-aromatic cyclic dienes. The acetamido group's carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would transform the acetamido group into an N-ethylamino group.

Table 2: Potential Oxidation and Reduction Products

| Reaction Type | Reagent(s) | Target Group | Product |

|---|---|---|---|

| Oxidation | KMnO₄, heat | 3'-Methyl | 2'-Acetaminobiphenyl-3-carboxylic acid |

| Reduction | LiAlH₄ | Acetamido (C=O) | 2-(Ethylamino)-3'-methylbiphenyl |

| Reduction | Na/NH₃, EtOH | Aromatic Rings | Dihydrobiphenyl derivatives |

Hydrolysis and Other Functional Group Transformations

The acetamido group is a key handle for further functionalization, primarily through hydrolysis. Both acidic and basic conditions can be employed to cleave the amide bond, yielding 2-amino-3'-methylbiphenyl and acetic acid.

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) and heat protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Treatment with a strong base (e.g., NaOH, KOH) and heat involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

The resulting 2-amino-3'-methylbiphenyl is a versatile intermediate. The primary amino group can undergo a wide range of reactions, including diazotization, which opens pathways to numerous other functional groups via Sandmeyer or related reactions.

Formation of Coordination Complexes with Metal Centers

The acetamido group of 2-Acetamino-3'-methylbiphenyl possesses both nitrogen and oxygen donor atoms, making it a potential bidentate ligand for coordination with various metal centers. It can form chelate complexes where the metal is bonded to both the nitrogen and the carbonyl oxygen, creating a stable five-membered ring. The formation of such complexes with transition metals like palladium, copper, or chromium is conceivable. nih.gov The π-systems of the biphenyl rings could also participate in forming organometallic complexes (π-complexes) with metals such as chromium, iron, or ruthenium.

Strategies for Further Functionalization and Molecular Diversification

The structure of 2-Acetamino-3'-methylbiphenyl provides multiple avenues for creating a diverse library of derivatives. A comprehensive strategy would leverage the reactivity of the existing functional groups and the aromatic core.

Via the Amino Group: Hydrolysis of the acetamide (B32628) to the amine is a powerful first step. The resulting primary amine can be converted into a diazonium salt, which is a gateway to installing a wide array of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) on the ring.

Via Electrophilic Substitution: As detailed in section 5.1, the activated positions on the aromatic rings can be functionalized directly. Subsequent modification of the newly introduced groups (e.g., reduction of a nitro group) can lead to further diversification.

Via the Methyl Group: The methyl group can be halogenated under radical conditions (e.g., using NBS) to form a benzylic bromide, which is a versatile electrophile for substitution reactions.

Biphenyl derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. asianpubs.orgresearchgate.net The functional handles on 2-Acetamino-3'-methylbiphenyl can be used to attach other pharmacophores or biologically active moieties to potentially create novel therapeutic agents.

Amide/Sulfonamide Coupling: After hydrolysis to 2-amino-3'-methylbiphenyl, the resulting amine can be acylated with various carboxylic acids or sulfonyl chlorides to form new amides and sulfonamides, many of which are classes of compounds with known biological activity.

Heterocycle Formation: The amino group can be used as a building block in the synthesis of heterocyclic rings fused to the biphenyl core. For example, condensation reactions with dicarbonyl compounds can lead to the formation of quinolines or other nitrogen-containing heterocycles.

Click Chemistry: If an azide (B81097) or alkyne group is introduced onto the biphenyl scaffold (e.g., via the diazonium salt), it can be used in copper-catalyzed azide-alkyne cycloaddition (click chemistry) to link the molecule to other complex, biologically relevant structures.

Scaffold Derivatization for Supramolecular Assembly

The strategic derivatization of molecular scaffolds is a cornerstone of supramolecular chemistry, enabling the design of complex, self-assembling systems with tailored architectures and functions. While specific studies on the derivatization of 2-Acetamino-3'-methylbiphenyl for supramolecular assembly are not extensively documented, the inherent structural features of this compound provide a versatile platform for such molecular engineering. The acetamido group, the biphenyl core, and the methyl substituent can all be leveraged to direct non-covalent interactions, which are fundamental to the formation of ordered supramolecular structures.

The principles of supramolecular assembly rely on a range of weak and reversible non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. frontiersin.org The derivatization of a scaffold like 2-Acetamino-3'-methylbiphenyl would aim to introduce or enhance functional groups that can participate in these interactions in a highly directional and predictable manner, leading to the formation of well-defined supramolecular polymers or discrete assemblies. nih.govrsc.org

The acetamido group in 2-Acetamino-3'-methylbiphenyl is a prime site for establishing intermolecular hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can serve as a hydrogen bond acceptor. This donor-acceptor capability is crucial for forming robust, one-dimensional chains or more intricate two- and three-dimensional networks. The directionality and strength of these hydrogen bonds can be modulated by introducing other functional groups onto the biphenyl scaffold that influence the electronic properties of the acetamido group.

The methyl group at the 3'-position also plays a subtle but important role. Methyl groups can engage in weaker C-H···π interactions and influence the solubility and packing of the molecules. tandfonline.comresearchgate.net Strategic placement of additional alkyl or other non-polar groups can be used to fine-tune the van der Waals interactions and control the spacing between molecules in the assembled state.

To systematically explore the potential of 2-Acetamino-3'-methylbiphenyl as a building block for supramolecular assembly, a series of derivatives can be envisioned. The following table outlines potential derivatization strategies and their expected impact on the self-assembly process.

| Derivative Class | Modification Site(s) | Rationale for Derivatization | Potential Supramolecular Interactions |

| Amide-Functionalized Derivatives | N-H of the acetamido group | Introduction of additional hydrogen bonding sites or recognition motifs. | Enhanced and more complex hydrogen bonding networks. |

| Aromatic Ring-Substituted Derivatives | Positions on the biphenyl rings | Modulation of electronic properties to tune π–π stacking interactions; introduction of specific recognition sites. | Strengthened or altered π–π stacking; introduction of halogen or dipole-dipole interactions. |

| Amphiphilic Derivatives | Attachment of long alkyl chains | To induce self-assembly in solution or at interfaces through solvophobic effects. | Hydrophobic interactions, in addition to hydrogen bonding and π–π stacking. |

| Peptide Conjugates | Coupling of amino acids or peptides to the scaffold | To introduce chirality and the complex, hierarchical self-assembly behavior characteristic of peptides. | Formation of secondary structures like β-sheets or helices, driven by a combination of hydrogen bonding and π–π stacking. nih.govrsc.orgfrontiersin.org |

Detailed research into such derivatives would involve their synthesis and characterization, followed by studies of their self-assembly behavior in the solid state (crystal engineering) and in solution using techniques such as X-ray diffraction, scanning tunneling microscopy (STM), and various spectroscopic methods. The insights gained from these studies would not only expand the toolbox of supramolecular chemistry but also pave the way for the development of novel materials with applications in areas such as molecular recognition, catalysis, and electronics.

Mechanistic Insights into Biochemical and Molecular Interactions

In Vitro Studies of Protein-Ligand Binding Mechanisms (non-clinical, purified systems)

While specific studies on the enzyme inhibition or activation mechanisms of 2-Acetamino-3'-methylbiphenyl are not extensively documented, its chemical structure suggests potential interactions with metalloenzymes. The acetamido group, an N-arylacetamide, can act as a zinc-binding group (ZBG). nih.gov ZBGs are crucial pharmacophoric elements in the design of inhibitors for zinc-dependent enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). mdpi.comresearchgate.net The nitrogen and oxygen atoms of the amide functionality can coordinate with the zinc ion in the active site of these enzymes, potentially disrupting their catalytic activity. nih.gov

The N-arylacetamide core is a scaffold that has been explored for the development of selective inhibitors for bacterial collagenases, where it is kept intact while the ZBG is varied to modulate potency and selectivity. nih.gov This suggests that the 2-acetamino group in 2-Acetamino-3'-methylbiphenyl could facilitate its binding to the active site of zinc-containing enzymes. The effectiveness of this binding and the resulting inhibition would depend on the specific enzyme's active site topology and the orientation of the biphenyl (B1667301) backbone.

Different types of reversible enzyme inhibition could be at play, such as competitive, noncompetitive, or uncompetitive inhibition, each affecting the enzyme's kinetic parameters (K_m and V_max) differently. youtube.com For instance, if 2-Acetamino-3'-methylbiphenyl were to act as a competitive inhibitor, it would compete with the substrate for the active site, leading to an increase in the apparent K_m with no change in V_max. Conversely, noncompetitive inhibition would involve binding to a site other than the active site, causing a decrease in V_max without affecting K_m. youtube.com The specific mechanism can be elucidated using enzyme kinetic studies, such as Michaelis-Menten and Lineweaver-Burk plots. youtube.com

Table 1: Potential Enzyme Inhibition Mechanisms of 2-Acetamino-3'-methylbiphenyl

| Inhibition Type | Effect on K_m | Effect on V_max | Potential Interaction Site |

|---|---|---|---|

| Competitive | Increases | No change | Active site |

| Noncompetitive | No change | Decreases | Allosteric site |

This table is based on general principles of enzyme inhibition and the potential of the acetamido group to act as a zinc-binding moiety. Specific experimental data for 2-Acetamino-3'-methylbiphenyl is not available.

The interaction of 2-Acetamino-3'-methylbiphenyl with biological receptors is likely influenced by its structural features, namely the biphenyl core and the acetamido group. Aromatic amines and their N-acetylated derivatives are known to interact with various receptors. nih.gov The biphenyl moiety provides a hydrophobic scaffold that can engage in van der Waals and π-π stacking interactions within the hydrophobic pockets of receptor binding sites. The methyl group on one of the phenyl rings may further influence binding affinity and selectivity through steric and hydrophobic interactions.

Investigation of Metabolic Transformation Pathways (Enzymatic Degradation, Metabolite Identification, non-clinical)

The metabolic fate of 2-Acetamino-3'-methylbiphenyl in biological systems is anticipated to follow pathways established for other aromatic amines and N-acetylated compounds. nih.gov The primary routes of metabolism are likely to involve Phase I and Phase II enzymatic reactions.

Phase I Metabolism: Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, are expected to introduce or expose functional groups. For 2-Acetamino-3'-methylbiphenyl, this could involve:

Hydroxylation: The aromatic rings are susceptible to hydroxylation at various positions, leading to the formation of phenolic metabolites. The methyl group can also be hydroxylated to a benzyl (B1604629) alcohol derivative.

N-deacetylation: Cleavage of the acetamido group would yield 3-methyl-2-aminobiphenyl. This primary amine could then undergo further metabolism.

Oxidation: The nitrogen atom of the acetamido group can be oxidized.

Phase II Metabolism: The metabolites from Phase I, as well as the parent compound, can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. These reactions include:

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.

Sulfation: Phenolic metabolites can also be sulfated.

N-acetylation: If N-deacetylation occurs, the resulting primary amine can be re-acetylated, a reaction catalyzed by N-acetyltransferases (NATs). imrpress.comimrpress.com

The metabolism of aromatic amines can sometimes lead to the formation of reactive metabolites that can bind to macromolecules like proteins and DNA. nih.gov

Table 2: Predicted Metabolic Pathways for 2-Acetamino-3'-methylbiphenyl

| Metabolic Phase | Reaction Type | Potential Metabolites |

|---|---|---|

| Phase I | Hydroxylation | Hydroxylated biphenyl derivatives, Benzyl alcohol derivative |

| N-deacetylation | 3-methyl-2-aminobiphenyl | |

| Phase II | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites |

| Sulfation | Sulfate conjugates of hydroxylated metabolites |

This table outlines predicted metabolic pathways based on the metabolism of structurally related aromatic amines and N-acetylated compounds.

Interactions with Nucleic Acids (e.g., Intercalation, Groove Binding)

The planar aromatic structure of the biphenyl moiety in 2-Acetamino-3'-methylbiphenyl suggests a potential for interaction with nucleic acids such as DNA. Biphenyl derivatives have been shown to interact with DNA through various modes. nih.govchimia.ch

One possible mode of interaction is intercalation , where the planar biphenyl ring system inserts between the base pairs of the DNA double helix. This type of interaction is often stabilized by π-π stacking interactions between the aromatic rings of the compound and the DNA bases.

Another possibility is groove binding , where the molecule fits into the minor or major groove of the DNA helix. The substituents on the biphenyl rings, in this case, the acetamino and methyl groups, would play a significant role in the specificity and affinity of groove binding by forming hydrogen bonds or van der Waals contacts with the edges of the base pairs in the grooves.

Studies on anilinoacridines, which also possess aromatic ring systems, have shown that substituent type and position can greatly influence DNA binding affinity and the thermodynamic driving forces of the interaction. nih.gov Similarly, the acetamino and methyl groups of 2-Acetamino-3'-methylbiphenyl would be expected to modulate its interaction with DNA. The stability of such DNA-ligand complexes can be influenced by factors like the electronic nature (electron-donating or -withdrawing) of the substituents. chimia.ch

Membrane Permeation Mechanisms at the Molecular Level (if studied academically, excluding absorption/dosage)

While specific academic studies on the membrane permeation of 2-Acetamino-3'-methylbiphenyl are not available, its ability to cross biological membranes can be inferred from its physicochemical properties and studies on similar molecules. As a relatively small, moderately lipophilic molecule, it is likely to permeate cell membranes primarily through passive diffusion . shutterstock.comshutterstock.com